
5-(3-bromopropoxy)-2H-1,3-benzodioxole
Overview
Description
5-(3-bromopropoxy)-2H-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromopropoxy group attached to the benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropoxy)-2H-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
1,3-Benzodioxole+3-BromopropanolK2CO3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(3-bromopropoxy)-2H-1,3-benzodioxole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propoxy derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-bromopropoxy)-2H-1,3-benzodioxole depends on its application. In biochemical studies, it may act as a substrate or inhibitor for specific enzymes, interacting with the active site and affecting the enzyme’s activity. In medicinal chemistry, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
- 5-(2-bromopropoxy)-2H-1,3-benzodioxole
- 5-(4-bromopropoxy)-2H-1,3-benzodioxole
- 5-(3-chloropropoxy)-2H-1,3-benzodioxole
Comparison:
- Structural Differences: The position and type of halogen atom (bromine or chlorine) on the propoxy group can influence the reactivity and properties of the compound.
- Reactivity: Compounds with different halogens may exhibit varying reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may have overlapping applications, specific derivatives may be preferred for certain reactions or studies due to their unique properties.
Biological Activity
5-(3-bromopropoxy)-2H-1,3-benzodioxole is a compound of interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole core with a bromopropoxy substituent. The presence of the bromine atom potentially enhances its reactivity and biological activity. The compound's structure can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C₁₃H₁₃BrO₃ |
Molecular Weight | 299.14 g/mol |
CAS Number | 56219-51-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Interaction: The compound may bind to receptors, modulating signaling pathways that affect cellular functions.
Antimicrobial Activity
Research indicates that compounds related to benzodioxoles exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains and fungi. Although specific data on this compound is limited, structural analogs have demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Insecticidal Activity
The benzodioxole scaffold has been identified as a pharmacophore with potential insecticidal activity. A related study highlighted that certain benzodioxole derivatives exhibited larvicidal effects against Aedes aegypti, the vector for several arboviruses . While direct evidence for this compound's insecticidal properties is not explicitly detailed in current literature, its structural similarities suggest potential effectiveness.
Case Studies and Research Findings
Several studies have explored the biological activities of benzodioxole derivatives:
- Antimicrobial Studies: A comparative analysis of various benzodioxole compounds revealed that modifications in substituents significantly influenced their antimicrobial potency. For example, compounds with halogen substitutions demonstrated enhanced activity against Gram-positive bacteria .
- Insecticidal Evaluation: Research on larvicidal activities found that certain benzodioxole derivatives had LC50 values significantly lower than traditional insecticides like temephos, indicating their potential as effective alternatives in pest control .
Properties
IUPAC Name |
5-(3-bromopropoxy)-1,3-benzodioxole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZRLKAMWQNLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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